

What is the chemical structure of Abemaciclib Impurity 1?

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Compound of Interest

Compound Name: Abemaciclib Impurity 1

Cat. No.: B15553065

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Abemaciclib Impurity 1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a critical therapeutic agent in the treatment of certain types of breast cancer. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth overview of **Abemaciclib Impurity 1**, a key process-related impurity encountered during the synthesis of Abemaciclib. Understanding the chemical structure, synthesis, and analytical characterization of this impurity is essential for robust drug development and quality control.

Chemical Structure and Identification

Abemaciclib Impurity 1 is chemically identified as 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine. It is a crucial starting material or intermediate in several synthetic routes leading to Abemaciclib.^{[1][2][3]}

Table 1: Chemical Identifiers for **Abemaciclib Impurity 1**

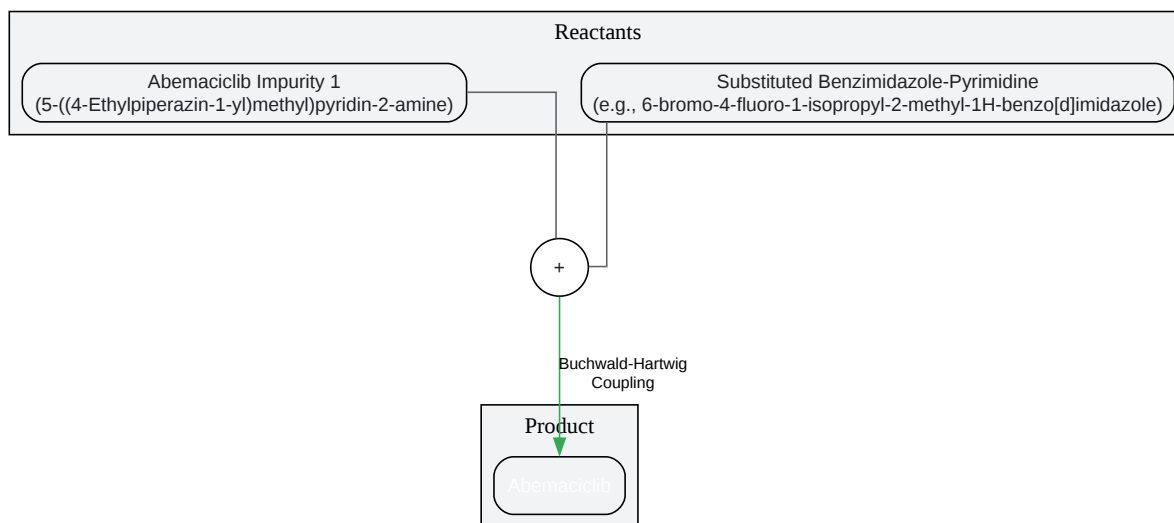
Identifier	Value	Reference
Chemical Name	5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine	[4] [5] [6]
CAS Number	1180132-17-5	[4] [5] [6] [7]
Molecular Formula	C ₁₂ H ₂₀ N ₄	[5] [6] [7]
Molecular Weight	220.3 g/mol	[5] [7]

Relationship to Abemaciclib: A Synthetic Intermediate

Abemaciclib Impurity 1 is not a degradation product but rather a key building block in the synthesis of the Abemaciclib molecule. The primary synthetic strategies for Abemaciclib involve the coupling of this pyridine-piperazine moiety with a substituted benzimidazole-pyrimidine core.

A common synthetic route involves the palladium-catalyzed Buchwald-Hartwig amination reaction between 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine and a halogenated derivative of the benzimidazole-pyrimidine core, such as 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. This reaction forms the crucial amine bridge that characterizes the final Abemaciclib structure.

Below is a diagram illustrating this key synthetic step.



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Synthetic relationship of **Abemaciclib Impurity 1** to Abemaciclib.

Synthesis of Abemaciclib Impurity 1

A patented method for the preparation of 5-((4-ethyl-piperazin-1-yl)methyl)pyridin-2-amine involves the successive reduction of the nitro and carbonyl groups of a precursor molecule, 5-(4-ethyl piperazine-1-carbonyl)-2-nitropyridine. This method is highlighted for its use of mild reaction conditions and avoidance of toxic reagents, making it suitable for industrial-scale production.

Analytical Characterization

The identification and quantification of **Abemaciclib Impurity 1** in the API are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used for this purpose.

Quantitative Data

The following table summarizes the chromatographic parameters for the separation of Abemaciclib and its process-related impurities.

Table 2: HPLC Chromatographic Data

Compound	Retention Time (min)
Impurity 3	2.67
Abemaciclib	4.73
Abemaciclib Impurity 1	6.12
Impurity 2	9.22

Data obtained under the experimental conditions outlined in the protocol below.[\[4\]](#)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Abemaciclib and Related Impurities[\[4\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Zorbax XDB C18, 250 x 4.6 mm, 5 µm particle size.
- Mobile Phase A: 0.2 M phosphate buffer (pH 4.2) and methanol in an 80:20 (v/v) ratio.
- Mobile Phase B: 0.2 M phosphate buffer (pH 4.2) and acetonitrile in a 30:70 (v/v) ratio.
- Elution Mode: Isocratic, with a 50:50 (v/v) mixture of Mobile Phase A and B.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 238 nm.
- Standard and Sample Preparation: Standard solutions of Abemaciclib and its impurities are prepared individually at a concentration of 1 mg/mL in methanol.

Spectroscopic Characterization

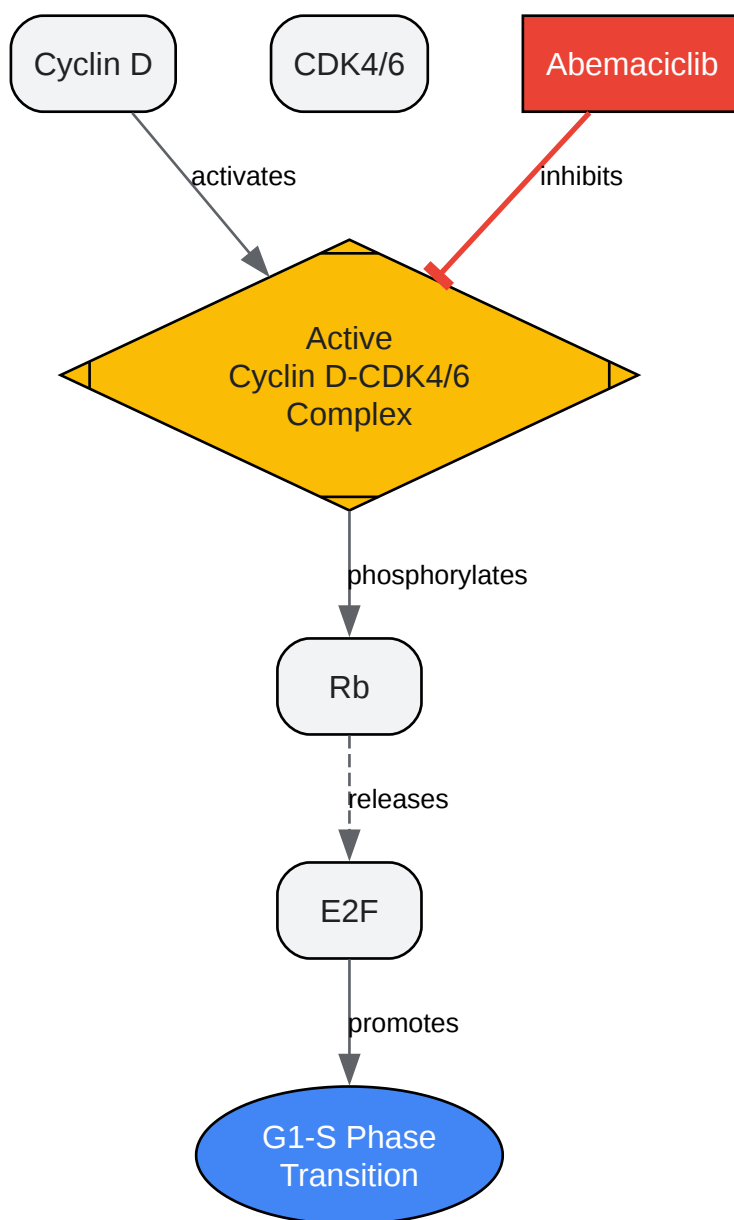
Reference standards of **Abemaciclib Impurity 1** are typically supplied with a comprehensive Certificate of Analysis, which includes data from the following analytical techniques to confirm the structure and purity:

- ¹H-NMR (Proton Nuclear Magnetic Resonance): To elucidate the chemical structure by identifying the number and environment of hydrogen atoms.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound.
- Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the compound.

Signaling Pathways and Biological Activity

As an intermediate in the synthesis of Abemaciclib, Impurity 1 is not expected to have the same biological activity as the final drug product. The biological activity of Abemaciclib is attributed to its ability to inhibit CDK4 and CDK6, which are key regulators of the cell cycle. The structural components of Abemaciclib, including the moiety derived from Impurity 1, are collectively responsible for its binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of the retinoblastoma protein (Rb) and inducing G1 cell cycle arrest.

The following diagram illustrates the simplified signaling pathway targeted by Abemaciclib.



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Simplified CDK4/6 signaling pathway inhibited by Abemaciclib.

Conclusion

Abemaciclib Impurity 1, 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, is a critical process intermediate in the manufacture of Abemaciclib. A thorough understanding of its chemical properties, synthesis, and analytical profile is indispensable for ensuring the quality, safety, and regulatory compliance of the final drug product. The methodologies and data presented in this

guide serve as a valuable resource for professionals involved in the development, manufacturing, and analysis of Abemaciclib.

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